2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds such as pyrido[2,3-d]pyrimidin-7(8h)-ones have been designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to inhibit the kinase activity of ttk, leading to chromosome missegregation and aneuploidy .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of ttk, as seen in similar compounds, can affect the spindle assembly checkpoint, leading to errors in chromosome segregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have demonstrated good oral pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to suppress the proliferation of a panel of human cancer cell lines .
Biochemical Analysis
Molecular Mechanism
It is known to interact with Cyclin-dependent kinase 2
Dosage Effects in Animal Models
The effects of varying dosages of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general steps include:
Preparation of Boron Reagents: Hydroboration of alkenes or alkynes to form organoborane intermediates.
Coupling Reaction: Reaction of the organoborane with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into cellular processes and potential drug targets.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other phenylpyrimidine derivatives, such as:
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar in structure but with a pyridinylmethyl group instead of a phenyl group.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4/c1-11-18(12-5-3-2-4-6-12)19(22)25-17(23-11)10-16(24-25)13-7-8-14(20)15(21)9-13/h2-10H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXONAOLZPMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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